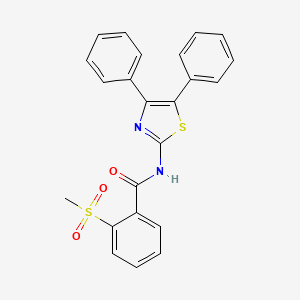
N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as DMTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTB belongs to the class of thiazole derivatives, which have been extensively studied for their pharmacological activities.
Scientific Research Applications
Synthesis and Antitubercular Activity
- N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide derivatives have been synthesized and evaluated for antitubercular activity. These compounds demonstrated effectiveness against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment. The compounds were characterized using IR, 1H NMR, and elemental analysis, emphasizing their structural integrity and potential for medicinal applications (Dighe et al., 2012).
Antimalarial and COVID-19 Drug Potential
- Investigations into the reactivity of N-(phenylsulfonyl)acetamide derivatives, closely related to this compound, have revealed potential antimalarial properties. These compounds have been explored for their effectiveness against COVID-19, highlighting their versatile therapeutic potential. Theoretical calculations and molecular docking studies have been conducted to understand their mechanism of action (Fahim & Ismael, 2021).
Anticancer Properties
- This compound derivatives have been synthesized and evaluated for their anticancer properties. These compounds exhibited promising in vitro activity against various human cancer cell lines. A molecular docking study was also performed to predict their mechanism of action, further substantiating their potential as anticancer agents (Tiwari et al., 2017).
Cardiac Electrophysiological Activity
- Research has been conducted on N-substituted imidazolylbenzamides, which share structural similarities with this compound, revealing their potential as selective class III agents in cardiac electrophysiological activity. These compounds showed efficacy in both in vitro and in vivo models, suggesting their potential use in treating cardiac arrhythmias (Morgan et al., 1990).
Remote Sulfonylation in Chemical Synthesis
- The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, which are structurally similar to this compound, has been efficiently developed. This reaction showcases the compound's versatility in chemical synthesis, producing environmentally benign byproducts and highlighting its potential for environmentally friendly applications (Xia et al., 2016).
properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S2/c1-30(27,28)19-15-9-8-14-18(19)22(26)25-23-24-20(16-10-4-2-5-11-16)21(29-23)17-12-6-3-7-13-17/h2-15H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJJNXZYWIBTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2861125.png)
![2-Chloro-N-[(2R,3S)-2-(4-chloro-3-fluorophenyl)-5-oxo-1-propan-2-ylpyrrolidin-3-yl]acetamide](/img/structure/B2861127.png)
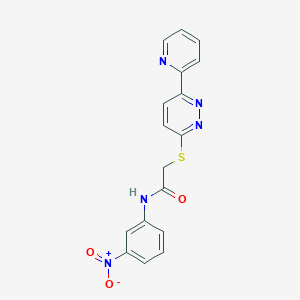
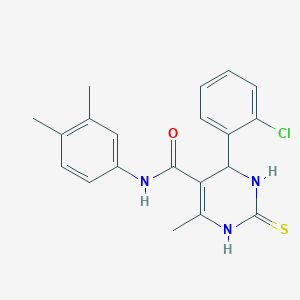
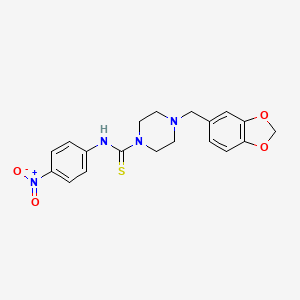
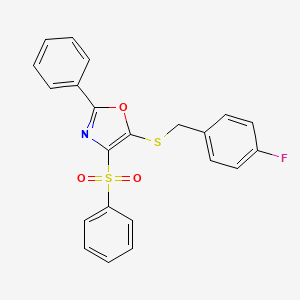
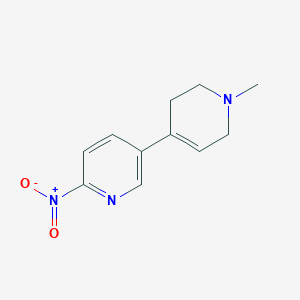
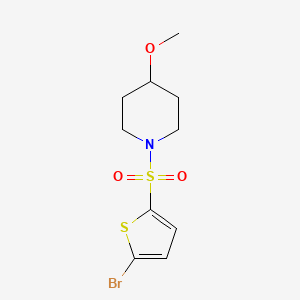
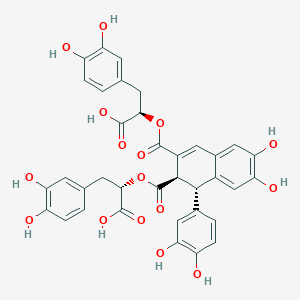
![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2861141.png)
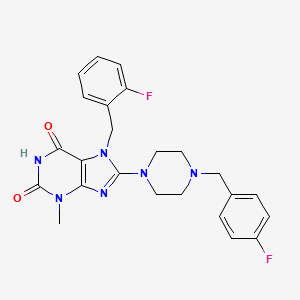
![2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2861143.png)
![ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2861145.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2861146.png)